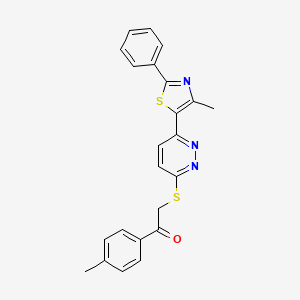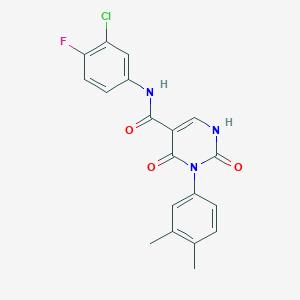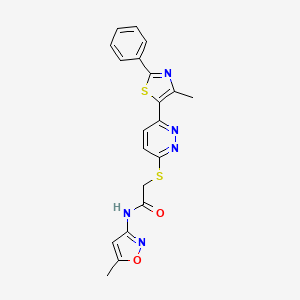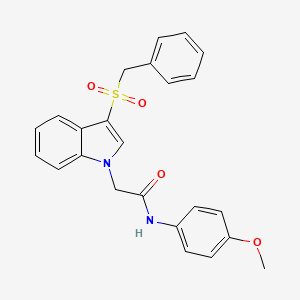![molecular formula C17H10F4N2O3 B14976204 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B14976204.png)
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethoxyphenyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene as a starting material.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
3-(2-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
3-(2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethoxyphenyl groups enhances its stability and potential biological activity compared to similar compounds.
特性
分子式 |
C17H10F4N2O3 |
|---|---|
分子量 |
366.27 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H10F4N2O3/c18-13-4-2-1-3-12(13)14-9-15(26-23-14)16(24)22-10-5-7-11(8-6-10)25-17(19,20)21/h1-9H,(H,22,24) |
InChIキー |
YBSHNRYFYVEPAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976126.png)
![1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976139.png)
![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14976144.png)
![7-(3,4-dimethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14976148.png)

![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14976163.png)
![N-butyl-3-(3-chlorophenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976167.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14976169.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B14976176.png)
![N-(3-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976180.png)




